![molecular formula C24H32ClNO2 B192792 Deoxy Donepezil Hydrochloride CAS No. 1034439-57-0](/img/structure/B192792.png)
Deoxy Donepezil Hydrochloride
Overview
Description
Deoxy Donepezil Hydrochloride is an impurity of Donepezil , a medication used to treat dementia associated with Alzheimer’s disease . It is produced as a by-product during Donepezil synthesis .
Synthesis Analysis
Donepezil’s success in neurodegenerative disorder management has spurred extensive research into its synthesis and structural modifications . The review examines diverse synthetic approaches, evaluating their efficiency, cost, toxicity, and scalability . Methods range from traditional hazardous chemicals to eco-friendly strategies .
Molecular Structure Analysis
Donepezil Hydrochloride has a molecular formula of C24H30ClNO3 . The crystal structure of Donepezil Hydrochloride has been solved with FOX using laboratory powder diffraction data . Layers of Donepezil molecules parallel to the (101) planes are maintained by columns of chloride anions along the b-axis, where each chloride anion hydrogen bonds to three Donepezil molecules each .
Chemical Reactions Analysis
Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .
Physical And Chemical Properties Analysis
Donepezil Hydrochloride has a molecular weight of 379.492 and a monoisotopic mass of 379.214743799 . It is well absorbed and has a distribution volume of 12 to 16 L/kg . It undergoes extensive hepatic metabolism via CYP2D6 and 3A4 and glucuronidation to four major metabolites .
Scientific Research Applications
Alzheimer’s Disease Treatment
Donepezil is a selective acetylcholinesterase inhibitor used in the management of neurodegenerative disorders, most commonly for the treatment of Alzheimer’s disease . It increases the concentration of cortical acetylcholine, a neurotransmitting organic substance .
Drug Metabolism Studies
Oxidation is a vital step of drug metabolism and hence a pharmaceutically relevant process. The potential of Donepezil to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium has been explored .
Kinetic Studies
A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .
Spectroscopic Exploration
The identification of reaction products is supported by consistent oxidative degradation related UV, IR, 1 H NMR and mass spectroscopic data . The spectroscopic results are in good agreement with theoretical predictions, providing an insight and deepen the understanding of oxidative metabolic pathway of Donepezil .
Drug Design
The versatility of donepezil in drug design is demonstrated through discussions on analogues and hybrids, including those with lipoic and ferulic acid .
Synthesis Methods
Various synthesis methods for Donepezil have been explored, ranging from traditional hazardous chemicals to eco-friendly strategies . However, it is noteworthy that some synthesis methods employed expensive and hazardous chemicals .
Mechanism of Action
Target of Action
Deoxy Donepezil Hydrochloride, like Donepezil, primarily targets the enzyme acetylcholinesterase (AChE) in the brain . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter associated with memory and learning . In Alzheimer’s disease, there is a deficiency of acetylcholine, and inhibiting AChE increases the concentration of acetylcholine in the brain .
Mode of Action
Deoxy Donepezil Hydrochloride acts as a reversible and noncompetitive inhibitor of AChE . This increase in acetylcholine can help alleviate the cognitive deficits observed in conditions like Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by Deoxy Donepezil Hydrochloride is the cholinergic pathway. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetics of Donepezil, which Deoxy Donepezil Hydrochloride is likely to share, have been studied extensively. Donepezil is well absorbed and undergoes extensive hepatic metabolism via CYP2D6 and 3A4, leading to four major metabolites, two of which are active . It is excreted primarily in urine (57%; 17% as unchanged drug) and feces (15%) . The elimination half-life of Donepezil is approximately 70 hours, making it suitable for once-daily dosing .
Result of Action
The primary result of Deoxy Donepezil Hydrochloride’s action is an increase in the concentration of acetylcholine in the brain, leading to enhanced cholinergic activity . This can result in improved cognitive function in patients with Alzheimer’s disease .
Action Environment
The action of Deoxy Donepezil Hydrochloride can be influenced by various environmental factors. For instance, the compound’s oxidation, a vital step of drug metabolism, can be affected by the presence of certain oxidants in the environment . Additionally, factors such as pH and ionic concentration can influence the rate of Donepezil’s oxidation
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOSEOQZAOZSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647785 | |
Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxy Donepezil Hydrochloride | |
CAS RN |
1034439-57-0 | |
Record name | Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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